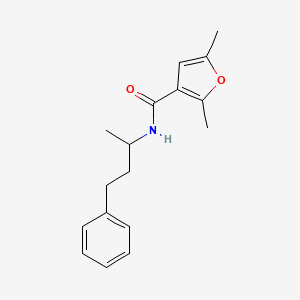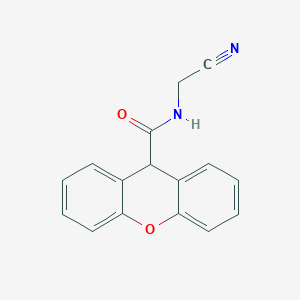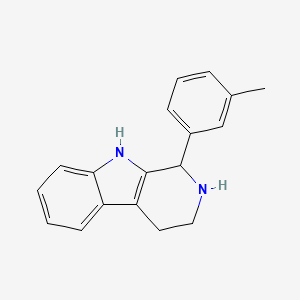
2,5-dimethyl-N-(1-methyl-3-phenylpropyl)-3-furamide
説明
2,5-dimethyl-N-(1-methyl-3-phenylpropyl)-3-furamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agricultural and environmental fields. DMPP is a nitrification inhibitor that can be used to reduce the loss of nitrogen from soil and increase fertilizer efficiency.
作用機序
DMPP works by inhibiting the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA) in soil. AOB and AOA are responsible for the conversion of ammonium to nitrite and nitrate through the nitrification process. DMPP inhibits the activity of AOB and AOA by binding to the active site of the enzyme responsible for the oxidation of ammonia to hydroxylamine, thus preventing the conversion of ammonium to nitrite and nitrate.
Biochemical and Physiological Effects:
DMPP has been shown to have minimal effects on plant growth and development. However, it can affect the microbial community in soil by altering the composition and abundance of nitrifying bacteria. DMPP can also affect the soil pH, which can have indirect effects on plant growth and nutrient uptake.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its stability in soil, ease of application, and compatibility with various fertilizers. However, DMPP can be expensive and may require higher application rates than other nitrification inhibitors. Furthermore, the effects of DMPP on soil microbial communities can be complex and difficult to predict.
将来の方向性
There are several future directions for research on DMPP. One area of research is the optimization of DMPP application rates and timing to maximize its effectiveness in reducing nitrogen loss from soil. Another area of research is the evaluation of the long-term effects of DMPP on soil microbial communities and plant growth. Furthermore, there is a need for research on the potential environmental impacts of DMPP, including its effects on water quality and greenhouse gas emissions. Finally, there is a need for research on the development of new nitrification inhibitors with improved effectiveness and lower environmental impacts.
科学的研究の応用
DMPP has been extensively studied for its potential applications in agriculture. It has been shown to reduce the loss of nitrogen from soil and increase fertilizer efficiency by inhibiting the nitrification process. DMPP can be applied to a wide range of crops, including maize, wheat, rice, and vegetables. Furthermore, DMPP has been shown to have potential applications in environmental fields, such as reducing the emissions of nitrous oxide from soil.
特性
IUPAC Name |
2,5-dimethyl-N-(4-phenylbutan-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(9-10-15-7-5-4-6-8-15)18-17(19)16-11-13(2)20-14(16)3/h4-8,11-12H,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYZEAMKPUNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4837211.png)
![N-[2-(4-methylphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4837213.png)
![4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4837220.png)

![N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4837238.png)
![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4837240.png)
![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4837250.png)
![N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4837270.png)
![3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837275.png)